Ethyl 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Description
Ethyl 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS: 1421311-67-2) is a fluorinated dihydropyridazine derivative. Its structure comprises a pyridazine ring fused with a ketone group at position 3, an ethyl ester moiety at position 4, and a 3-fluorophenyl substituent at position 4. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-2-19-13(18)10-7-11(15-16-12(10)17)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXSVWSFPDBCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Substituent Effects and Reactivity
- Fluorine vs. Chlorine vs. Trifluoromethyl: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects while maintaining a compact size, favoring interactions in sterically restricted environments . Trifluoromethyl groups (in 1335921-53-3 and 478067-01-5) significantly enhance lipophilicity and metabolic stability, though they may impede binding in polar active sites .
- Ring Systems: Pyridazine (target compound and analogs 478067-01-5, 477859-63-5) allows for planar conjugation, facilitating π-π stacking in molecular recognition .
Physicochemical and Pharmacological Implications
- Lipophilicity :
- Synthetic Utility :
- The ethyl ester group in all compounds serves as a leaving group, enabling further derivatization into amides or acids for drug development .
Biological Activity
Ethyl 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyridazine ring structure with an ethyl ester functional group and a fluorophenyl substituent. Its molecular formula is , and it has garnered attention for its potential applications in drug development.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and other critical metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Pseudomonas aeruginosa | 2.0 μg/mL |
2. Antitumor Activity
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of NF-κB signaling. For instance, derivatives have shown better cytotoxicity compared to established chemotherapeutics like bleomycin in specific cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluating the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells revealed an IC50 value of approximately 15 μM, indicating potent activity against this cancer type.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of IKKb : The compound has demonstrated potential as an IKKb inhibitor, which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer progression.
- Antibiofilm Activity : In addition to direct antimicrobial effects, it has shown promise in inhibiting biofilm formation in Staphylococcus aureus, which is significant for treating chronic infections.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Variants of this compound are being explored for enhanced biological activities.
Preparation Methods
Cyclization and Pyridazine Ring Formation
The pyridazine ring is commonly synthesized by the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This step is critical for establishing the 2,3-dihydropyridazine core with the desired substitution pattern.
Optimization of Catalysts and Reaction Conditions
Extensive optimization studies have shown that catalyst choice, hydrogen source, and base significantly influence reaction efficiency and selectivity.
| Entry | Catalyst (1 mol%) | Hydrogen Source | Base | Conversion (Product Ratio) |
|---|---|---|---|---|
| 1 | Pd(dppf)Cl2·DCM (6 mol%) | H2 (balloon) | K2CO3 | 100:0 |
| 2 | Pd(dppf)Cl2·DCM (6 mol%) | Et3SiH (3 eq.) | K2CO3 | 74:26 |
| 3 | Pd(dppf)Cl2·DCM (10 mol%) | Et3SiH (3 eq.) | K2CO3 | 39:61 |
| 4 | PdXPhosG2 (10 mol%) | NH4HCO2 (10 eq.) | K2PO4 | 28:72 |
| 5 | PdXPhosG2 (10 mol%) | NH4HCO2 (10 eq.) | K2PO4 | 80:20 |
| 6 | PdXPhosG2 (12 mol%) | NH4HCO2 (10 eq.) | K2PO4 | 100:0 |
Table 1: Catalyst and reaction condition optimization for cross-coupling reactions relevant to pyridazine derivatives synthesis.
The data indicate that PdXPhosG2 with ammonium formate as hydrogen source and potassium phosphate base at 12 mol% catalyst loading achieves complete conversion with high selectivity.
Purification and Characterization
After reaction completion, the crude product is typically purified by flash column chromatography using ethyl acetate/petroleum ether mixtures. Characterization includes:
- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl and aromatic C-F stretch.
- Chiral HPLC (if applicable): Assesses enantiomeric purity for chiral derivatives.
Summary Table of Typical Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyridazine ring formation | Substituted hydrazine + α,β-unsaturated carbonyl, acid/base | 70-90 | Requires controlled pH and temperature |
| Suzuki-Miyaura coupling | Boronic ester + 3-fluorophenyl bromide, PdXPhosG2, K3PO4, 1,4-dioxane/H2O, 80 °C, 4 h | 70-99 | Optimized with NH4HCO2 hydrogen source |
| Reduction/functionalization | NH4HCO2 in MeOH, room temp, 16 h | 80-100 | Facilitates selective reduction steps |
| Purification | Flash chromatography (EtOAc/PE) | - | Isolates pure product |
Research Findings and Notes
- The fluorophenyl substituent enhances biological activity and specificity, requiring careful handling during synthesis to avoid deactivation or side reactions.
- The use of ammonium formate as a hydrogen source in the presence of Pd catalysts provides a mild and effective reduction environment, improving product purity.
- Reaction scalability has been demonstrated with consistent yields in microwave vial and boiling tube setups.
- The choice of base and catalyst loading is critical to balancing conversion and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
